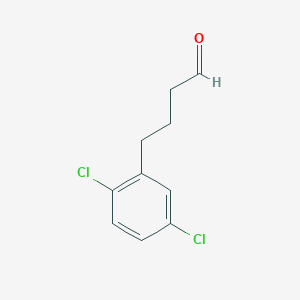
4-(3-Bromopropyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromopropyl)-1,1’-biphenyl is an organic compound that features a biphenyl core with a bromopropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropyl)-1,1’-biphenyl typically involves the bromination of 4-propyl-1,1’-biphenyl. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride .
Industrial Production Methods
Industrial production methods for 4-(3-Bromopropyl)-1,1’-biphenyl are similar to laboratory synthesis but are scaled up. The process involves the same bromination reaction but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromopropyl)-1,1’-biphenyl undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The propyl chain can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The biphenyl core can be reduced to form cyclohexyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include cyclohexyl derivatives and partially hydrogenated biphenyls.
Scientific Research Applications
4-(3-Bromopropyl)-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: It can be used to modify biomolecules for various applications, including drug delivery and diagnostics.
Industrial Applications: It is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(3-Bromopropyl)-1,1’-biphenyl involves its reactivity towards nucleophiles and electrophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The biphenyl core can participate in various electrophilic aromatic substitution reactions, allowing for further functionalization .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chloropropyl)-1,1’-biphenyl
- 4-(3-Iodopropyl)-1,1’-biphenyl
- 4-(3-Fluoropropyl)-1,1’-biphenyl
Uniqueness
4-(3-Bromopropyl)-1,1’-biphenyl is unique due to the specific reactivity of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This balance of reactivity makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .
Properties
Molecular Formula |
C15H15Br |
|---|---|
Molecular Weight |
275.18 g/mol |
IUPAC Name |
1-(3-bromopropyl)-4-phenylbenzene |
InChI |
InChI=1S/C15H15Br/c16-12-4-5-13-8-10-15(11-9-13)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12H2 |
InChI Key |
XVVHQWMABZYUAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













